molecular formula C31H27F2N5O3S2 B1671580 Glesatinib CAS No. 936694-12-1

Glesatinib

Numéro de catalogue: B1671580
Numéro CAS: 936694-12-1
Poids moléculaire: 619.7 g/mol
Clé InChI: YRCHYHRCBXNYNU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Glesatinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is being investigated for its potential to treat non-small cell lung cancer by inhibiting the mesenchymal epithelial transition factor and AXL receptor tyrosine kinases. In biology, it is used to study the mechanisms of multidrug resistance in cancer cells and to explore new therapeutic strategies for overcoming this resistance. In chemistry, this compound serves as a model compound for studying the synthesis and reactivity of tyrosine kinase inhibitors .

Mécanisme D'action

Target of Action

Glesatinib, also known as MGCD265, is an investigational, oral inhibitor primarily targeting two proteins: MET and AXL . These proteins are receptor tyrosine kinases that play crucial roles in cellular processes such as growth, survival, and migration. Aberrant activation of MET and AXL is often associated with tumorigenesis .

Mode of Action

This compound is a type 2 MET inhibitor, which means it exhibits binding independent of the kinase activation loop . This is in contrast to type 1 MET inhibitors . This compound interrupts the signal through the activated MET receptor . It also inhibits the function of AXL . By inhibiting these targets, this compound can disrupt the signaling pathways that promote tumor growth and survival.

Biochemical Pathways

By inhibiting MET and AXL, this compound can potentially disrupt these pathways, thereby inhibiting tumor growth and survival .

Result of Action

This compound has demonstrated antitumor activity in nonclinical models and patients with non-small cell lung cancer (NSCLC) harboring MET exon 14 mutations . It has been shown to induce robust tumor regression in patient-derived NSCLC xenograft models with MET exon 14 deletion and MET amplification . In addition, this compound can antagonize P-glycoprotein (P-gp) mediated multidrug resistance by inhibiting its cell membrane transporting functions .

Action Environment

The action of this compound can be influenced by various environmental factors, including the presence of other drugs and the specific genetic makeup of the tumor cells. For example, this compound has been studied in combination with other anticancer drugs like erlotinib or docetaxel . Furthermore, the efficacy of this compound can be influenced by specific genetic alterations in tumor cells, such as MET exon 14 mutations or MET amplification .

Safety and Hazards

Glesatinib has an acceptable safety profile in patients with advanced, pre-treated NSCLC with MET activating alterations . The most frequent treatment-related adverse events were diarrhea, nausea, increased alanine aminotransferase, fatigue, and increased aspartate aminotransferase .

Orientations Futures

Glesatinib had modest clinical activity, which likely reflects suboptimal drug bioavailability suggested by previously reported Phase I data, and pharmacodynamic findings of lower than anticipated increases in circulating soluble shed MET ectodomain (s-MET) . Clinical trials in different development stages are ongoing and more drugs targeted to c-MET will be available for NSCLC patients with METex14 skipping mutations in the future .

Analyse Biochimique

Biochemical Properties

Glesatinib interacts with the c-Met and SMO proteins, inhibiting their activity . The nature of these interactions involves the binding of this compound to these proteins, thereby preventing them from initiating a series of biochemical reactions that lead to cell proliferation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells. It can sensitize cells resistant to paclitaxel, doxorubicin, and colchicine . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding to c-Met and SMO proteins, inhibiting their activity . This inhibition prevents these proteins from triggering a cascade of biochemical reactions that would otherwise lead to cell growth and survival .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently known. As a dual inhibitor of c-Met and SMO, it is likely that this compound interacts with enzymes and cofactors within the metabolic pathways associated with these proteins .

Transport and Distribution

It is known that this compound can suppress the efflux function of P-glycoprotein (P-gp), a protein that transports various molecules across cellular membranes .

Subcellular Localization

The subcellular localization of this compound is not currently known. Given its role as an inhibitor of c-Met and SMO, it is likely that this compound localizes to the areas of the cell where these proteins are found .

Méthodes De Préparation

La préparation du glesatinib implique de multiples voies synthétiques et conditions réactionnelles. Le composé a été développé dans diverses formulations, y compris le sel de glycolate (capsule, non micronisée, micronisée et comprimés micronisés version 2) et les formulations à base libre (capsule de suspension à base libre et comprimé à dispersion séchée par pulvérisation). Ces formulations ont été développées pour améliorer l'exposition au médicament et optimiser les processus de fabrication .

Analyse Des Réactions Chimiques

Le glesatinib subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et conditions courants utilisés dans ces réactions comprennent le peroxyde d'hydrogène pour l'oxydation, le borohydrure de sodium pour la réduction et divers agents d'halogénation pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il est étudié pour son potentiel à traiter le cancer du poumon non à petites cellules en inhibant le facteur de transition épithéliale mésenchymateuse et les tyrosine kinases réceptrices AXL. En biologie, il est utilisé pour étudier les mécanismes de la résistance aux médicaments multiples dans les cellules cancéreuses et pour explorer de nouvelles stratégies thérapeutiques pour surmonter cette résistance. En chimie, le this compound sert de composé modèle pour étudier la synthèse et la réactivité des inhibiteurs de tyrosine kinase .

Mécanisme d'action

Le this compound exerce ses effets en inhibant le facteur de transition épithéliale mésenchymateuse et les tyrosine kinases réceptrices AXL. Ces kinases sont impliquées dans divers processus cellulaires, notamment la prolifération cellulaire, la survie et la migration. En inhibant ces kinases, le this compound perturbe les voies de signalisation qui favorisent la croissance et la survie tumorale. Le composé se lie à la conformation inactive de la kinase, empêchant son activation et la signalisation en aval qui s'ensuit .

Comparaison Avec Des Composés Similaires

Le glesatinib est unique parmi les inhibiteurs de tyrosine kinase en raison de son inhibition double du facteur de transition épithéliale mésenchymateuse et des tyrosine kinases réceptrices AXL. Des composés similaires comprennent le crizotinib, le cabozantinib et le foretinib, qui ciblent également le facteur de transition épithéliale mésenchymateuse mais diffèrent dans leur sélectivité et leurs mécanismes de liaison. La capacité du this compound à inhiber à la fois le facteur de transition épithéliale mésenchymateuse et les tyrosine kinases réceptrices AXL en fait un candidat prometteur pour le traitement des cancers présentant des altérations génétiques dans ces voies .

Propriétés

IUPAC Name

N-[[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27F2N5O3S2/c1-40-13-12-34-17-20-4-8-24(36-18-20)28-16-25-30(43-28)27(10-11-35-25)41-26-9-7-22(15-23(26)33)37-31(42)38-29(39)14-19-2-5-21(32)6-3-19/h2-11,15-16,18,34H,12-14,17H2,1H3,(H2,37,38,39,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCHYHRCBXNYNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27F2N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601337113
Record name Glesatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936694-12-1
Record name Glesatinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936694121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glesatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06302
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glesatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLESATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q29OXD98N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To solid 14 (7.00 g, 9.72 mmol) in a 250 mL round-bottom flask was added TFA (20 mL). The addition was a little bit exothermic. The mixture was stirred at r.t. for 2 h then concentrated and co-evaporated with MTBE (2×100 mL) to obtain a solid that was triturated with MTBE (80 mL) for 2 h. The solid was collected by filtration, washed with MTBE (2×10 mL) and dried in vacuum for 1 h. The dry solid was partitioned between the mixture of DCM/MeOH: (9/1, 300 mL) and NaHCO3 (200 mL). The phases were separated. The organic phase was collected and the aqueous phase was extracted with DCM/MeOH: 9/1 (2×150 mL). Organic phases were combined, washed with brine (100 mL), dried over Na2SO4 and concentrated. The solid residue was triturated with EA (40 mL) for 1 h, collected by filtration, washed with EA (2×5 mL), dried in vacuum for 1 h to afford 15 as beige solid (3.77 g, 63% yield). MS (m/z): 620.6 (M+1).
Name
solid 14
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
63%

Synthesis routes and methods II

Procedure details

To a suspension of 14 (45.06 g, 62.6 mmol, 1 eq.), in AcOH (338 mL) was added 1N HCl (188 mL) over 1 min. The reaction mixture was heated at 40° C. for 2 h. After cooling down to r.t., water (676 mL) was added. The reaction mixture turned into a suspension and was stirred at r.t. for 15 min. The solid was collected by filtration and the product cake was washed with water (2×100 mL) then dried in vacuum for 30 min to afford a crude hydrochloride salt of 15 as a white solid.
Name
14
Quantity
45.06 g
Type
reactant
Reaction Step One
Name
Quantity
676 mL
Type
reactant
Reaction Step Two
Name
Quantity
188 mL
Type
reactant
Reaction Step Three
Name
Quantity
338 mL
Type
solvent
Reaction Step Three
Name

Synthesis routes and methods III

Procedure details

To a suspension of 14 (45.06 g, 62.6 mmol, 1 eq.,) in AcOH (338 mL) was added 1N HCl (188 mL) over 1 min. The reaction mixture was heated at 40° C. for 2 h. After cooling down to r.t., water (676 mL) was added. The reaction mixture turned into a suspension and was stirred at r.t. for 15 min. The solid was collected by filtration and the product cake was washed with water (2×100 mL) then dried in vacuum for 30 min to afford a crude hydrochloride salt of 15 as a white solid.
Name
14
Quantity
45.06 g
Type
reactant
Reaction Step One
Name
Quantity
338 mL
Type
solvent
Reaction Step One
Name
Quantity
188 mL
Type
reactant
Reaction Step Two
Name
Quantity
676 mL
Type
reactant
Reaction Step Three
Name

Synthesis routes and methods IV

Procedure details

To a suspension of 14 (45.06 g, 62.6 mmol, 1 eq.) in AcOH (338 mL) was added 1N HCl (188 mL) over 1 min. The reaction mixture was heated at 40° C. for 2 h. After cooling down to r.t., water (676 mL) was added. The reaction mixture turned into a suspension and was stirred at r.t. for 15 min. The solid was collected by filtration and the product cake was washed with water (2×100 mL) then dried in vacuum for 30 min to afford a crude hydrochloride salt of 15 as a white solid.
Name
14
Quantity
45.06 g
Type
reactant
Reaction Step One
Name
Quantity
338 mL
Type
solvent
Reaction Step One
Name
Quantity
188 mL
Type
reactant
Reaction Step Two
Name
Quantity
676 mL
Type
reactant
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glesatinib
Reactant of Route 2
Reactant of Route 2
Glesatinib
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Glesatinib
Reactant of Route 4
Reactant of Route 4
Glesatinib
Reactant of Route 5
Reactant of Route 5
Glesatinib
Reactant of Route 6
Reactant of Route 6
Glesatinib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.